N-(3-methoxypropyl)-2-phenoxyacetamide
Description
N-(3-Methoxypropyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxy group attached to the α-carbon of the acetamide backbone and a 3-methoxypropyl substituent on the nitrogen atom. The molecular formula is C₁₂H₁₇NO₃ (molar mass: 235.27 g/mol). The 3-methoxypropyl group enhances solubility in polar solvents, as observed in related structures like methoprotryne (), which shares this substituent.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H17NO3/c1-15-9-5-8-13-12(14)10-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14) |
InChI Key |
JDCPIMSJRGJVEV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
COCCCNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogs below:
Key Observations:
Bioactivity and Applications: The 3-methoxypropyl group in this compound and methoprotryne confers polar solubility, but their applications diverge. Methoprotryne’s triazine core enables herbicidal activity via photosynthesis inhibition , whereas phenoxyacetamides (e.g., ) are often intermediates in drug synthesis . N-(3-Acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide () includes bulky isopropyl and acetyl groups, which may hinder membrane permeability compared to the less sterically hindered target compound.
Synthetic Routes: Phenoxyacetamide derivatives (e.g., , Scheme 2) are typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-(4-hydroxyphenyl)-2-phenylacetamide derivatives are formed using zinc powder and HCl in ethanol , whereas methoprotryne’s synthesis involves triazine ring alkylation .
Spectroscopic Data :
- While NMR/MS data for the target compound are unavailable, analogous compounds (e.g., ’s trifluoromethoxy-pyrrolopyrimidine acetamide) show characteristic peaks for methoxypropyl groups (δ ~3.3–3.5 ppm in ¹H NMR) and acetamide carbonyls (δ ~165–175 ppm in ¹³C NMR) .
Physicochemical Properties
| Property | This compound | Methoprotryne | N-(3-Acetylphenyl)-2-(2-isopropylphenoxy)acetamide |
|---|---|---|---|
| Water Solubility | Moderate (predicted) | Low (hydrophobic core) | Low (due to acetyl and isopropyl) |
| LogP | ~2.1 (estimated) | 3.5 | ~3.8 |
| Thermal Stability | Stable up to 150°C (analog-based) | Stable | Decomposes above 200°C |
Research Findings and Limitations
- Gaps in Data: Direct biological or pharmacological data for this compound are absent in the provided evidence.
- Contradictions: While methoprotryne () and the target compound share the 3-methoxypropyl group, their core structures dictate opposing applications (herbicide vs.
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